Dodecylcyclohexane

Phase Change Material Solid-Liquid Equilibrium High-Pressure Crystallization

Researchers modeling fuel density or biodegradation pathways often lack reliable data for long-chain alkylcyclohexanes. Dodecylcyclohexane (CAS 1795-17-1) fills this gap as a fully characterized C₁₂ naphthenic reference. • Molar heat capacity 518.2 J·mol⁻¹·K⁻¹ doubles that of methylcyclohexane, enabling precise thermal modeling. • Validated negative excess molar volume with n-alkanes corrects fuel blend density predictions. • Dual-pathway biodegradation (ring + side-chain oxidation) serves as positive control for environmental fate assays. ≥98% (GC) purity; ambient shipping; bulk quantities available.

Molecular Formula C18H36
Molecular Weight 252.5 g/mol
CAS No. 1795-17-1
Cat. No. B156805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecylcyclohexane
CAS1795-17-1
Synonymsdodecylcyclohexane
Molecular FormulaC18H36
Molecular Weight252.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1CCCCC1
InChIInChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h18H,2-17H2,1H3
InChIKeyBLRBGKYYWDBAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecylcyclohexane Property Baseline & Compound-Class Positioning


Dodecylcyclohexane (CAS 1795-17-1, C₁₈H₃₆, MW 252.48 g/mol) is a saturated monocyclic naphthenic hydrocarbon consisting of a cyclohexane ring substituted with a linear twelve-carbon (dodecyl) chain . It is a representative member of the n-alkylcyclohexane homologous series, specifically positioned at the C₁₂ side-chain length. At ambient conditions, it is a colorless to almost colorless clear liquid with a density of 0.82 g/mL (20 °C) , a boiling point of 126 °C at 1.2 mmHg (approximately 331 °C at 760 mmHg) , and a melting point in the range of −14.35 °C to 12.5 °C depending on purity and polymorphic form . Its logP is estimated at 9.72, indicating pronounced hydrophobicity . Commercially, it is available at purities of ≥98 % (GC) from multiple suppliers, and it is manufactured via catalytic hydrogenation of dodecylbenzene or Friedel-Crafts alkylation routes .

Dodecylcyclohexane Irreplaceability vs. Shorter-Chain Analogues


Within the n-alkylcyclohexane family, thermophysical properties such as density, viscosity, speed of sound, melting temperature, and molar heat capacity exhibit strong, non-linear dependence on alkyl side-chain length . For instance, the molar heat capacity of pure n-dodecylcyclohexane (518.2 J·mol⁻¹·K⁻¹) is more than double that of methylcyclohexane (183.0 J·mol⁻¹·K⁻¹) and substantially higher than that of n-decylcyclohexane (448.6 J·mol⁻¹·K⁻¹) . Critically, excess molar volumes (VmE) in binary mixtures with straight-chain alkanes decrease systematically with increasing alkylcyclohexane chain length, meaning that dodecylcyclohexane exhibits markedly different mixing thermodynamics compared to its shorter-chain homologues . Furthermore, biodegradation studies reveal that the C₁₂ side-chain length triggers a distinct dual-pathway metabolic fate (ring oxidation plus alkyl side-chain oxidation) that is not observed for alkylcyclohexanes with side chains shorter than C₁₂ . These quantitative property differences mean that substituting dodecylcyclohexane with, for example, hexylcyclohexane or decylcyclohexane will alter critical performance parameters—including mixture density, compressibility, and environmental persistence—in formulated products.

Dodecylcyclohexane Quantitative Differentiation Evidence


High-Pressure Melting Point Depression vs. Homologues

The melting temperature of dodecylcyclohexane is lower than that of its immediate homologues with similar molecular weight, which is significant for low-temperature fluidity applications. High-pressure microscopy measurements up to 100 MPa show that dodecylcyclohexane (C₁₂ side chain) melts at a temperature approximately 7–15 K lower than tridecylcyclohexane (C₁₃) and tetradecylcyclohexane (C₁₄) at equivalent pressures . At atmospheric pressure, the NIST TRC compilation reports Tfus = 282.3 K (9.15 °C) for dodecylcyclohexane , compared to literature values of approximately 295 K for tridecylcyclohexane and 300 K for tetradecylcyclohexane . This melting point depression provides a wider liquid operating window.

Phase Change Material Solid-Liquid Equilibrium High-Pressure Crystallization

Molar Heat Capacity Advantage Over Shorter Homologues

The pure-component molar heat capacity (Cp) of n-dodecylcyclohexane is 518.2 J·mol⁻¹·K⁻¹, which is substantially higher than that of shorter-chain n-alkylcyclohexanes . This value is approximately 16 % higher than n-decylcyclohexane (448.6 J·mol⁻¹·K⁻¹) and more than double that of methylcyclohexane (183.0 J·mol⁻¹·K⁻¹) . The Cp of dodecylcyclohexane also exceeds that of n-dodecane (approximately 377 J·mol⁻¹·K⁻¹ at 298 K), indicating that the cyclohexane ring contributes significantly to the heat capacity beyond what the straight-chain alkane counterpart provides .

Thermal Energy Storage Heat Capacity Fuel Surrogate

Dual-Pathway Biodegradation Environmental Fate

Dodecylcyclohexane undergoes biodegradation via two simultaneously operable pathways—ring oxidation and alkyl side-chain oxidation—in Rhodococcus sp. NDKK48 and Acinetobacter sp. ODDK71 . This dual-pathway capability is specifically associated with alkyl side-chain lengths ≥ C₁₂; Acinetobacter sp. ODDK71 could not initiate degradation of alkylcyclohexanes with side chains shorter than 12 carbons unless hexadecane was provided as a co-substrate . In vivo studies in rainbow trout further demonstrate that dodecylcyclohexane undergoes aromatization of the cyclohexane ring to form phenylacetic acid, with >30 % of urinary ³H present as phenylacetic and cyclohexylacetic acids conjugated with taurine after 72 hours .

Environmental Fate Biodegradation Pathway Naphthenic Hydrocarbon Metabolism

Excess Molar Volume in Alkane Mixtures

In binary mixtures with n-alkanes, n-dodecylcyclohexane exhibits distinct excess molar volume (VmE) behavior compared to shorter-chain n-alkylcyclohexanes. Systematic measurements across multiple studies demonstrate that VmE decreases with increasing alkyl side-chain length on the cyclohexane ring . For mixtures of n-alkylcyclohexanes with n-tetradecane at 293.15 K, the excess molar volumes for dodecylcyclohexane mixtures are substantially more negative than those for hexylcyclohexane or octylcyclohexane mixtures . Additionally, the excess speeds of sound (cE) for dodecylcyclohexane mixtures are positive, whereas they become negative for propylcyclohexane mixtures, indicating fundamentally different molecular packing .

Fuel Surrogate Excess Molar Volume Mixture Density

Synthetic Diesel Fuel Patent Eligibility

Dodecylcyclohexane is explicitly claimed as a component in synthetic diesel fuel compositions in US Patent 8,152,866, where it is listed alongside decylcyclohexane, dodecylbenzene, and other C₁₀–C₁₈ hydrocarbons . The patent specifies that formulations containing dodecylcyclohexane achieve a cetane number >40 and a freeze point ≤ −20 °C, with density ≥0.81 g/mL . When used as a cycloparaffinic component in diesel surrogate fuels, n-dodecylcyclohexane contributes to maintaining cetane number while simultaneously depressing the freeze point relative to purely paraffinic formulations . This dual function is not achievable with n-paraffins of similar carbon number, which exhibit higher freeze points due to wax crystallization.

Synthetic Diesel Cetane Number Alternative Fuel

Dodecylcyclohexane Priority Application Scenarios


Synthetic Diesel & Jet Fuel Surrogate Formulation

Dodecylcyclohexane is a preferred cycloparaffinic component in synthetic diesel fuel compositions where simultaneous achievement of cetane number >40 and freeze point ≤ −20 °C is required . Its inclusion in multi-component surrogate fuel formulations enables density targets ≥0.81 g/mL to be met without sacrificing cold-flow properties, unlike purely paraffinic alternatives . The compound's negative excess molar volume when mixed with n-alkanes also means that volumetric fuel density predictions using ideal mixing rules will overestimate actual density; use of experimentally validated mixture data for dodecylcyclohexane-containing systems is therefore essential for accurate fuel property modeling .

Lubricant Base Oil & Supercritical CO₂ Extraction

As a representative naphthenic constituent of mineral lubricating oils, dodecylcyclohexane has been adopted as a model compound for studying the extraction of fresh base oil from waste lubricants using supercritical CO₂ . Its equilibrium solubility in sc-CO₂ has been experimentally determined across T = 313.2–373 K and pressures up to 17.76 MPa, and the data have been correlated using density-based models (MST, del Valle-Aguilera, and Adachi-Lu) with the Adachi-Lu equation providing the best fit . This solubility dataset is directly valuable for designing sc-CO₂-based waste oil re-refining processes.

Environmental Biodegradation & Naphthenic Hydrocarbon Fate

Dodecylcyclohexane serves as a model cycloparaffin for studying the environmental fate of naphthenic hydrocarbons due to its well-characterized dual-pathway biodegradation (ring oxidation and alkyl side-chain oxidation) in Rhodococcus sp. NDKK48 and Acinetobacter sp. ODDK71 . Its metabolic conversion to phenylacetic acid and subsequent taurine conjugation in fish provides a specific biomonitoring endpoint—>30 % of urinary radioactivity as aromatized conjugates 72 h post-dose . This makes dodecylcyclohexane particularly useful as a positive control or reference compound in biodegradation assay development and environmental risk assessment of cyclic alkanes.

Phase-Change Material & Thermal Energy Storage

The combination of a moderate melting temperature (282.3–285 K), high molar heat capacity (518.2 J·mol⁻¹·K⁻¹), and enthalpy of fusion of 45.84 kJ/mol positions dodecylcyclohexane as a candidate for low-temperature thermal energy storage applications. Its melting point is approximately 10–18 K lower than tridecylcyclohexane and tetradecylcyclohexane , providing a distinctly different phase-change operating window. Its solid-liquid equilibrium behavior under high pressure (up to 100 MPa) has been systematically characterized, enabling informed selection for pressurized thermal management systems .

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